

The Discovery and Synthesis of **cis-3-Methyl-4-octanolide**: A Technical Guide

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Compound of Interest

Compound Name: *cis-3-Methyl-4-octanolide*

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An In-depth Exploration of the History, Chemical Synthesis, and Physicochemical Properties of a Key Flavor Compound

Abstract

cis-3-Methyl-4-octanolide, colloquially known as "whisky lactone" or "quercus lactone," is a significant flavor compound, imparting characteristic coconut, woody, and sweet notes to aged alcoholic beverages. This technical guide provides a comprehensive overview of the discovery and history of this impactful molecule. It details various synthetic methodologies, including stereoselective routes, and presents key quantitative data in a structured format. Furthermore, this document includes detailed experimental protocols for pivotal syntheses and visual representations of reaction workflows to support researchers, scientists, and professionals in the fields of flavor chemistry and drug development.

Discovery and Historical Context

The story of **cis-3-Methyl-4-octanolide** is intrinsically linked to the sensory analysis of alcoholic beverages. Its discovery was a pivotal moment in understanding the chemical basis of flavors imparted by oak aging.

Initial Identification

In 1970, Finnish researchers Suomalainen and Nykänen were the first to identify 3-methyl-4-octanolide as a key aroma component in whiskey.^{[1][2]} Their work laid the foundation for future

investigations into the chemical composition of aged spirits and the role of oak wood in flavor development.

Elucidation of Stereoisomers

Following its initial discovery, further research focused on the stereochemistry of 3-methyl-4-octanolide. In 1971, Masuda and Nishimura successfully isolated and identified the two diastereomers, cis and trans, from oak wood.^[1] This was a crucial step in understanding the different sensory properties associated with each isomer. The cis isomer is generally associated with a more desirable coconut and woody aroma, while the trans isomer can have a celery-like off-note.^[1]

Later, in 1989, Gunther and Mosandl achieved the complete separation of all four stereoisomers of 3-methyl-4-octanolide, providing a complete picture of the isomeric composition of this important flavor compound.^[1] It has been established that the naturally occurring isomers in oak wood are the trans-(+)-(4S,5R) and cis-(-)-(4S,5S) forms.^[1]

Physicochemical Properties and Spectroscopic Data

cis-3-Methyl-4-octanolide is a γ -lactone with the chemical formula $C_9H_{16}O_2$ and a molar mass of 156.22 g/mol. Its two enantiomers are (3R,4R)-(+) and (3S,4S)-(-).

Physical Properties

Property	Value	Reference
Molecular Formula	$C_9H_{16}O_2$	[2]
Molar Mass	156.22 g/mol	[2]
Boiling Point	124–126 °C (17 mmHg)	[3]
CAS Number (racemate)	39212-23-2	[2]
CAS Number (3S,4S)	80041-00-5	[2]
CAS Number (3R,4R)	55013-32-6	[2]

Spectroscopic Data

Comprehensive spectroscopic analysis is essential for the identification and characterization of **cis-3-Methyl-4-octanolide**.

¹H-NMR (CDCl₃): δ 0.92 (3H, t, J = 7.0 Hz), 1.02 (3H, d, J = 6.9 Hz), 1.20–1.75 (6H, m), 2.20 (1H, dd, J = 3.8 and 16.8 Hz), 2.51–2.64 (1H, m), 2.70 (1H, dd, J = 7.8 and 16.8 Hz), 4.40–4.48 (1H, m) (ppm units).[3]

Mass Spectrometry (EI): Key fragments (m/z) are observed at 99, 81, 69, 57, and 43. The molecular ion peak [M]⁺ is often weak or absent.

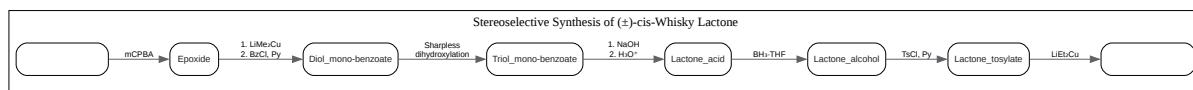
Synthesis of **cis-3-Methyl-4-octanolide**

The synthesis of **cis-3-Methyl-4-octanolide**, particularly in a stereoselective manner, has been a subject of significant research to enable the production of this valuable flavor compound.

Stereoselective Synthesis of (\pm)-*cis*-Whisky Lactone

A concise synthesis starting from 1,4-cyclohexadiene has been reported, providing the racemic *cis*-isomer with good overall yield.

A detailed, step-by-step protocol for this synthesis is not fully available in the provided search results. However, the key transformations and reported yields are summarized in the workflow diagram below. The synthesis involves an initial epoxidation of 1,4-cyclohexadiene, followed by a cuprate opening, benzoylation, Sharpless dihydroxylation, hydrolysis, reduction, tosylation, and a final cuprate displacement to introduce the butyl group.



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Caption: Synthetic pathway for (\pm)-cis-whisky lactone.

Step	Product	Yield (%)
1	Epoxide	-
2	Diol mono-benzoate	80.8
3	Triol mono-benzoate	82.7
4	Lactone acid	95.6
5	Lactone alcohol	48.1
6	Lactone tosylate	-
7	(\pm)-cis-Whisky Lactone	68.3
Overall	(\pm)-cis-Whisky Lactone	~10.7

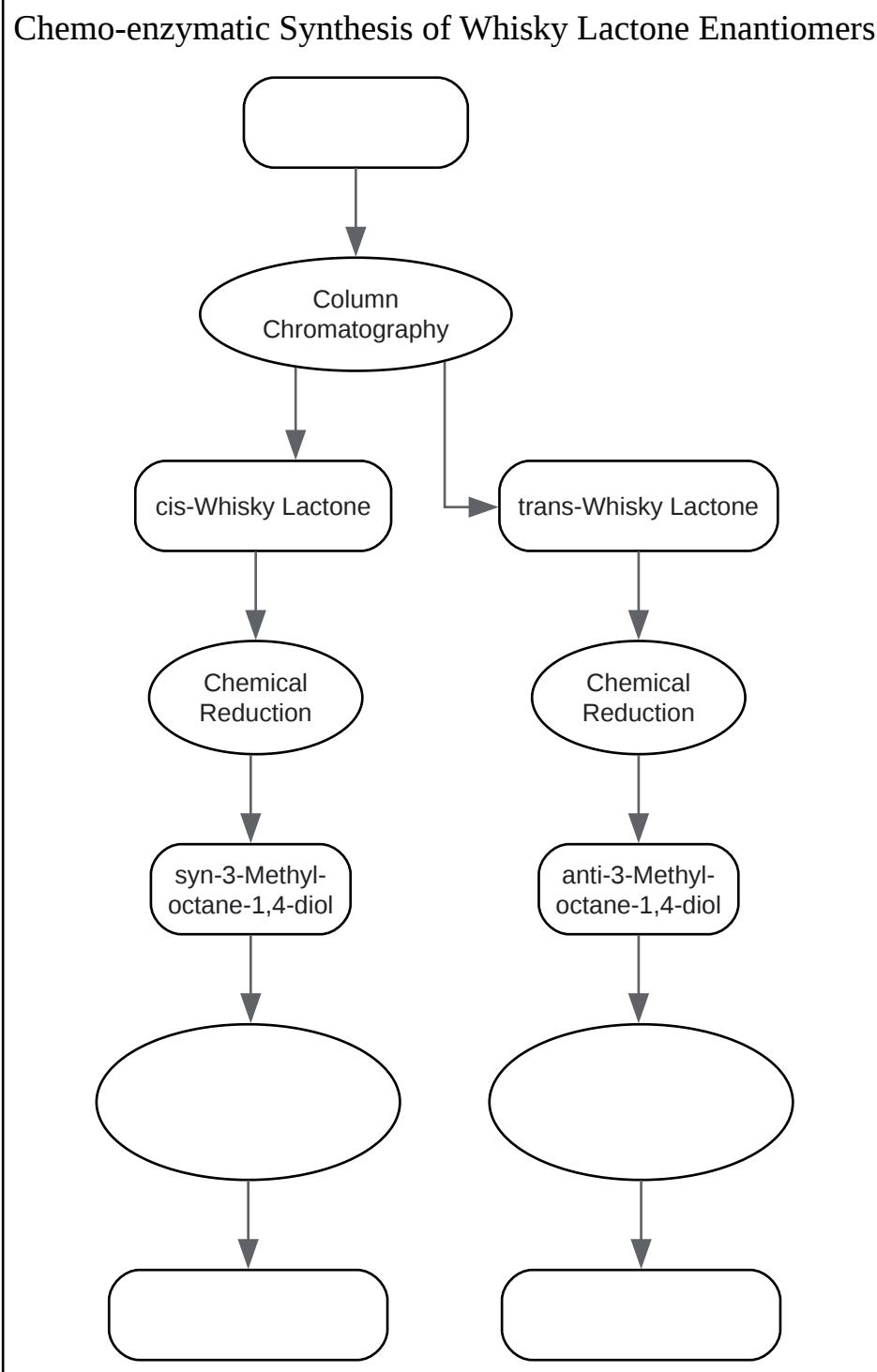
Chemo-enzymatic Synthesis of Enantiomerically Pure Whisky Lactone Isomers

A three-step chemo-enzymatic method has been developed for the synthesis of individual enantiomers of whisky lactone, offering a highly stereoselective approach.

Step 1: Separation of Diastereomers: A commercially available mixture of cis/trans-whisky lactones is separated by column chromatography to yield the individual cis and trans diastereomers.

Step 2: Chemical Reduction: The separated cis- and trans-whisky lactones are chemically reduced to the corresponding syn- and anti-3-methyl-octane-1,4-diols, respectively.

Step 3: Microbial Oxidation: The racemic diols undergo microbial oxidation using whole cells of *Rhodococcus erythropolis* strains (e.g., DSM44534 or PCM2150). This enzymatic step selectively oxidizes one enantiomer of the diol to the corresponding lactone, allowing for the isolation of enantiomerically pure whisky lactone isomers. For example, bio-oxidation with *R. erythropolis* DSM44534 can yield enantiomerically pure trans-(+)-(4S,5R), trans-(-)-(4R,5S), and cis-(+)-(4R,5R) whisky lactones.



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Caption: Chemo-enzymatic synthesis workflow.

This method has been shown to produce enantiomerically pure isomers with enantiomeric excess (ee) values typically greater than 97%.^[4]

Conclusion

The discovery of **cis-3-Methyl-4-octanolide** marked a significant advancement in flavor chemistry, providing a molecular understanding of the desirable aromas imparted by oak aging to alcoholic beverages. Since its initial identification, extensive research has elucidated its stereochemistry and developed various synthetic routes. The methodologies presented in this guide, from stereoselective chemical synthesis to elegant chemo-enzymatic processes, offer valuable tools for the production and further study of this important flavor compound. The continued exploration of efficient and sustainable synthetic strategies will be crucial for meeting the industrial demand for enantiomerically pure **cis-3-Methyl-4-octanolide** and for advancing our understanding of structure-activity relationships in flavor perception.

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